Cas no 73721-11-6 (Methyl 1-(bromomethyl)naphthalene-2-carboxylate)

Methyl 1-(bromomethyl)naphthalene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-(bromomethyl)naphthalene-2-carboxylate
- Methyl 1-(bromomethyl)naphthalene-2-carboxylate
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- Inchi: 1S/C13H11BrO2/c1-16-13(15)11-7-6-9-4-2-3-5-10(9)12(11)8-14/h2-7H,8H2,1H3
- InChI Key: LPKPLKFHNLXADD-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)OC)=CC=C2C=CC=CC=12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Topological Polar Surface Area: 26.3
- XLogP3: 3.6
Methyl 1-(bromomethyl)naphthalene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11733903-5000mg |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 5000mg |
$4226.0 | 2023-10-03 | ||
Enamine | EN300-11733903-1000mg |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 1000mg |
$1458.0 | 2023-10-03 | ||
Enamine | EN300-11733903-0.1g |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 0.1g |
$1307.0 | 2023-07-06 | ||
Enamine | EN300-11733903-0.5g |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 0.5g |
$1426.0 | 2023-07-06 | ||
Alichem | A219000221-1g |
Methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 98% | 1g |
$1600.75 | 2023-09-01 | |
Enamine | EN300-11733903-10000mg |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 10000mg |
$6266.0 | 2023-10-03 | ||
Enamine | EN300-11733903-50mg |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 50mg |
$1224.0 | 2023-10-03 | ||
Enamine | EN300-11733903-2.5g |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 2.5g |
$2912.0 | 2023-07-06 | ||
Enamine | EN300-11733903-100mg |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 100mg |
$1283.0 | 2023-10-03 | ||
Enamine | EN300-11733903-0.25g |
methyl 1-(bromomethyl)naphthalene-2-carboxylate |
73721-11-6 | 0.25g |
$1366.0 | 2023-07-06 |
Methyl 1-(bromomethyl)naphthalene-2-carboxylate Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on Methyl 1-(bromomethyl)naphthalene-2-carboxylate
Methyl 1-(bromomethyl)naphthalene-2-carboxylate (CAS No. 73721-11-6): A Versatile Building Block in Modern Chemical Synthesis
Methyl 1-(bromomethyl)naphthalene-2-carboxylate (CAS No. 73721-11-6) is a highly valuable intermediate in the realm of organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its bromomethyl and ester functional groups, offers a unique platform for the development of complex molecular architectures. Its versatility stems from the reactivity of both the bromomethyl moiety and the carboxylate ester, making it an indispensable tool for synthetic chemists.
The structure of Methyl 1-(bromomethyl)naphthalene-2-carboxylate consists of a naphthalene core substituted at the 1-position with a bromomethyl group and at the 2-position with a methyl ester. This arrangement provides a balance of electrophilic and nucleophilic sites, facilitating diverse synthetic transformations. The bromomethyl group, for instance, is highly reactive towards nucleophiles, enabling its use in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Meanwhile, the ester group can be hydrolyzed to a carboxylic acid or converted into other functional groups like amides or acyl chlorides.
In recent years, the applications of Methyl 1-(bromomethyl)naphthalene-2-carboxylate have expanded significantly, particularly in the context of drug discovery and development. Its ability to serve as a precursor for biologically active molecules has made it a subject of intense interest among medicinal chemists. For instance, researchers have utilized this compound to synthesize novel heterocyclic scaffolds that exhibit promising pharmacological properties. The naphthalene core is a common motif in many drugs due to its ability to interact favorably with biological targets, making derivatives like this compound particularly valuable.
One notable area where Methyl 1-(bromomethyl)naphthalene-2-carboxylate has found utility is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the naphthalene core with various substituents, chemists can fine-tune the binding properties of their inhibitors to achieve high selectivity and potency. The bromomethyl group provides a convenient handle for further functionalization, allowing for the introduction of additional pharmacophores that enhance binding affinity.
Another emerging application of Methyl 1-(bromomethyl)naphthalene-2-carboxylate is in materials science. The compound's ability to undergo polymerization reactions has led to its use in the development of novel polymers with unique properties. These polymers can be tailored for specific applications such as organic electronics, where their conjugated structure and tunable electronic properties make them attractive candidates for use in optoelectronic devices.
The synthesis of Methyl 1-(bromomethyl)naphthalene-2-carboxylate typically involves multi-step reactions starting from commercially available naphthalene derivatives. A common approach involves bromination at the 1-position followed by esterification at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible to researchers worldwide.
In conclusion, Methyl 1-(bromomethyl)naphthalene-2-carboxylate (CAS No. 73721-11-6) is a multifunctional intermediate with broad applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further.
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